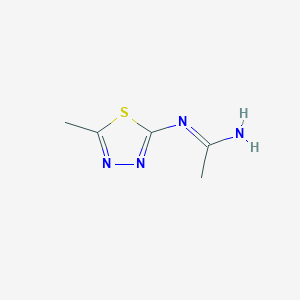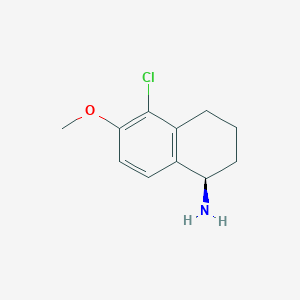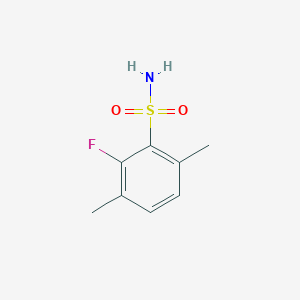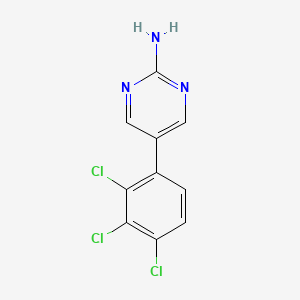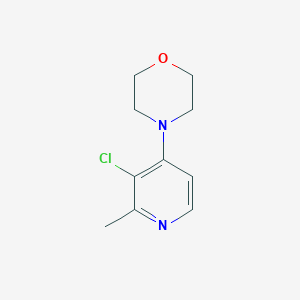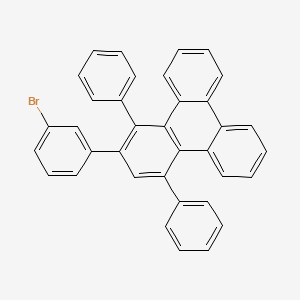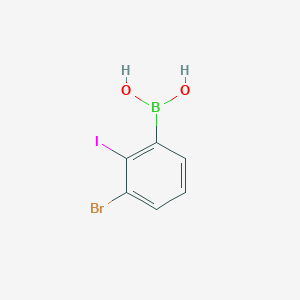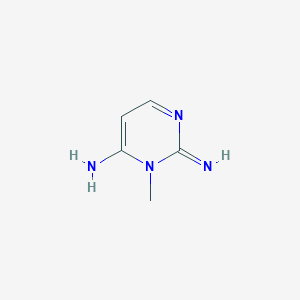
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a hydrazinylmethyl group and a trifluoroethyl group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Azides or nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals and materials science, particularly in the creation of fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, while the hydrazinyl group can participate in hydrogen bonding or other interactions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A precursor in the synthesis of the compound.
5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A similar compound with an amino group instead of a hydrazinyl group.
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole: A compound with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole lies in its combination of a hydrazinyl group and a trifluoroethyl group on a pyrazole ring. This combination imparts unique chemical properties, such as enhanced reactivity and binding affinity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H9F3N4 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methylhydrazine |
InChI |
InChI=1S/C6H9F3N4/c7-6(8,9)4-13-5(3-11-10)1-2-12-13/h1-2,11H,3-4,10H2 |
InChI Key |
LLHPUBSJWKRDLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


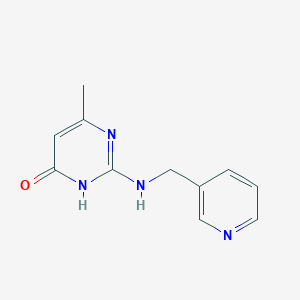
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)
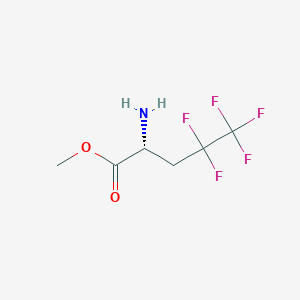
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)
